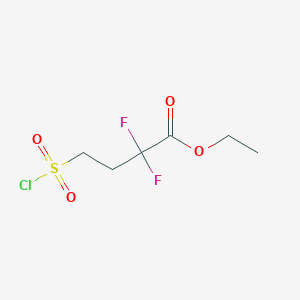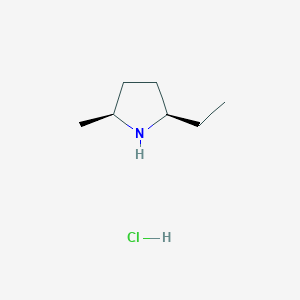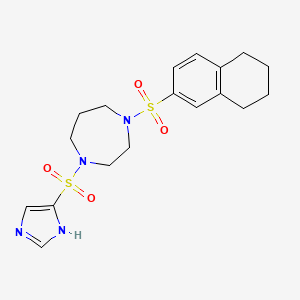
Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chlorosulfonyl-2,2-difluorobutanoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a fluorinated sulfonate ester that has been synthesized using different methods.
Applications De Recherche Scientifique
1. Biosynthesis of Enantiopure Intermediates
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates, is used for producing chiral drugs like statins. The biosynthesis of this compound involves asymmetric reduction by biocatalysis, offering advantages such as low cost, mild reaction conditions, high yield, and enantioselectivity. Notably, two novel carbonyl reductases discovered through genome database mining show promise for industrial production with significant enantiomeric excess (Ye, Ouyang, & Ying, 2011).
2. Synthesis in Medicinal Chemistry
In medicinal chemistry, a difluoro-derivative of chlorambucil, an anti-cancer drug, was synthesized from 4-nitrophenylacetic acid in a multi-stage process. This synthesis involved the conversion of 3-oxo-function to CF2 and subsequent transformations, showcasing the compound's utility in creating pharmacologically valuable products (Buss, Coe, & Tatlow, 1986).
3. Diels–Alder Cycloaddition Reactions
Ethyl 3-aryl-2-(perfluoroalkanesulfonyl)propenoates, prepared via the Knoevenagel reaction, were used in Diels–Alder cycloaddition reactions with cyclopentadiene. The endo stereochemistry was determined through NOE experiments and X-ray analysis, highlighting the compound's role in detailed stereochemical studies (Goumont et al., 1999).
4. Biotechnological Synthesis
The biotechnological synthesis of ethyl (R)-4-chloro-3-hydroxybutanoate from ethyl 4-chloroacetoacetate was explored using whole recombinant cells of Escherichia coli. The high yield of the product and the use of 2-propanol as an energy source to regenerate NADH emphasize the compound's significance in biotechnological applications (Yamamoto, Matsuyama, & Kobayashi, 2002).
5. Synthesis of Proteinase Inhibitors
The compound was utilized in a Reformatsky reaction to prepare ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a precursor for a potential proteinase inhibitor. This highlights its utility in the synthesis of bioactive compounds (Angelastro, Bey, Mehdi, & Peet, 1992).
Propriétés
IUPAC Name |
ethyl 4-chlorosulfonyl-2,2-difluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O4S/c1-2-13-5(10)6(8,9)3-4-14(7,11)12/h2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOGPKLTINABBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)Cl)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(4-Ethoxybenzoyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2362849.png)
![Methyl 3-[(3,4-difluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2362850.png)

![3-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2362855.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2362857.png)
![[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2362858.png)
![2-(Butylsulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2362859.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2362862.png)


